Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzonitrile group and a cyclopentapyrimidinyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires a catalyst and specific reaction conditions, such as a temperature of 120°C and a reaction time of 2 hours . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness. The use of ionic liquids in industrial processes has also been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts for amidation reactions, hydroxylamine hydrochloride for nitrile formation, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products
Major products formed from these reactions include amides, amines, and other substituted benzonitrile derivatives .
Scientific Research Applications
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research explores its potential therapeutic applications, such as hypotensive activity.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- involves its interaction with specific molecular targets and pathways. For example, in electrochemical amidation reactions, the compound acts as an amino source, facilitating the formation of N-phenylacetamide and N-benzylacetamides . The presence of a copper catalyst enhances the efficiency of these reactions under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- include:
4-Aminobenzonitrile: Known for its use as a radioprotective agent and in the synthesis of methacrylic monomers.
Benzonitrile: A simpler compound used in the synthesis of benzoic acid, benzylamine, and benzamide.
Uniqueness
The uniqueness of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- lies in its complex structure, which allows for diverse chemical reactions and applications. Its ability to act as an amino source in electrochemical reactions sets it apart from simpler benzonitrile derivatives .
Properties
CAS No. |
130144-61-5 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[[(7S)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile |
InChI |
InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m0/s1 |
InChI Key |
YKTSVZRWKHWINV-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.